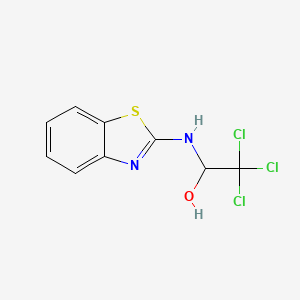
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol (BTCE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCE is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components such as peptidoglycan and chitin. It is also believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have low toxicity and is generally well-tolerated. However, it can cause irritation and sensitization of the skin and eyes. In animal studies, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have a low acute toxicity and is not mutagenic or carcinogenic. It has been shown to be metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol. One area of research is the development of new materials with unique properties using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a building block. Another area of research is the optimization of the synthesis method of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol and its potential applications in medicine and agriculture.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in various fields.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol involves the reaction of 2-aminothiophenol with chloral hydrate in the presence of sulfuric acid. The reaction yields 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a white crystalline solid with a melting point of 170-172°C. The purity of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have antibacterial, antifungal, and antitumor properties. It has been used in the treatment of bacterial infections, fungal infections, and cancer. In agriculture, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a pesticide and fungicide due to its ability to inhibit the growth of plant pathogens. In material science, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4,7,15H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGGKJBKDHEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

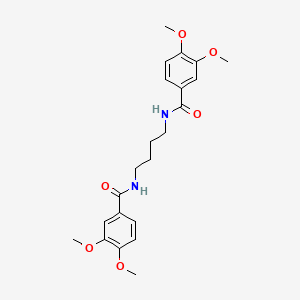
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
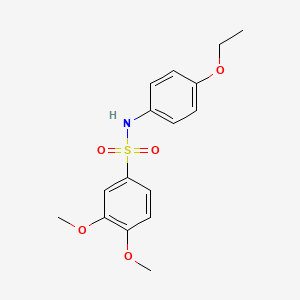
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
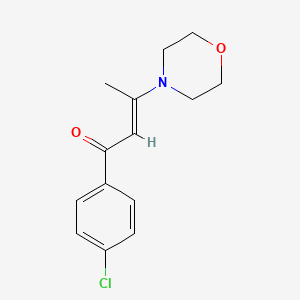

methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
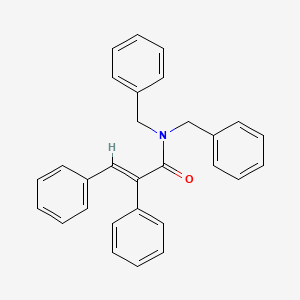
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)